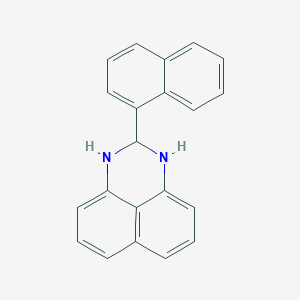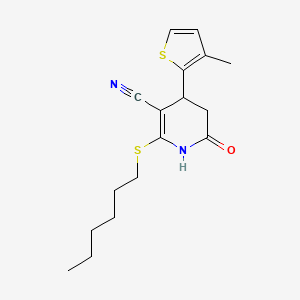
2-(Naphthalen-1-yl)-2,3-dihydro-1h-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine: is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine typically involves the condensation of naphthylamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the reaction of naphthylamine with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired perimidine compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Naphthalimide: A derivative of naphthalene with an imide functional group.
Naphthoylindole: A compound with a naphthalene ring fused to an indole ring.
Uniqueness: 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine is unique due to its fused perimidine ring system, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6584-38-9 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C21H16N2/c1-2-10-16-14(6-1)7-3-11-17(16)21-22-18-12-4-8-15-9-5-13-19(23-21)20(15)18/h1-13,21-23H |
InChI Key |
XNRWRUGPZXNKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665016.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665023.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665038.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11665039.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11665052.png)
![(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11665058.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665067.png)
![Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11665070.png)
![2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11665072.png)
![ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665080.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide](/img/structure/B11665087.png)
